Digitoxigenin-galactose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

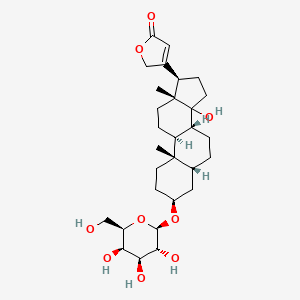

Digitoxigenin-galactose, also known as this compound, is a useful research compound. Its molecular formula is C29H44O9 and its molecular weight is 536.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

Digitoxigenin-galactose exhibits unique biochemical characteristics that are influenced by its glycosylation. The presence of the galactose moiety enhances the solubility and bioavailability of digitoxigenin, which is crucial for its therapeutic efficacy. Research indicates that the sugar component can modulate the interaction of digitoxigenin with biological targets, particularly Na+/K+-ATPase, which is essential for maintaining cellular ion balance.

Table 1: Structural Variations and Their Effects on Activity

| Compound | Sugar Type | I50 (M) | Activity Description |

|---|---|---|---|

| Digitoxigenin | None | 1.17 x 10^-7 | Baseline activity as a cardiac glycoside |

| This compound | β-D-Galactose | 6.45 x 10^-8 | Enhanced activity due to sugar attachment |

This table highlights the significant enhancement in activity when galactose is attached to digitoxigenin, indicating the importance of glycosylation in modulating pharmacological properties .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. Cardiac glycosides, including digitoxigenin derivatives, have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Proliferative Pathways : this compound has been noted for its ability to inhibit genes overexpressed in cancer cells, such as survivin, which is known to prevent apoptosis in tumors .

- Induction of Apoptosis : The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways while downregulating anti-apoptotic proteins like Bcl-2 .

Case Study: Prostate Cancer

A study investigated the effects of this compound on prostate cancer cells and found that treatment led to a significant reduction in cell viability and induced apoptosis. The mechanism involved the inhibition of NF-κB signaling pathways, which are often upregulated in cancer .

Drug Design Implications

The structural modifications provided by the galactose moiety allow for enhanced specificity and reduced side effects in drug design:

- Neoglycorandomization : This innovative approach allows for the rapid synthesis of digitoxigenin analogs with varying sugar attachments. Such modifications can lead to compounds with improved tumor specificity and reduced toxicity compared to traditional cardiac glycosides .

- Targeted Therapeutics : The ability to modify digitoxigenin with different sugars opens avenues for developing targeted therapies that can selectively deliver cytotoxic agents to cancer cells while minimizing effects on healthy tissues.

Analyse Chemischer Reaktionen

Enzymatic Interactions with Na⁺/K⁺-ATPase

Digitoxigenin-galactose inhibits Na⁺/K⁺-ATPase by binding to the enzyme’s α-subunit, with potency modulated by galactose stereochemistry:

Table 2: Inhibitory Activity (IC₅₀) of Digitoxigenin Derivatives

| Compound | IC₅₀ (nM) | Selectivity (α1/α2) | Source |

|---|---|---|---|

| Digitoxigenin | 117 | 1.2:1 | |

| Digitoxigenin-β-D-galactose | 64.5 | 3.8:1 | |

| Digitoxigenin-α-D-galactose | 93.3 | 1.1:1 |

-

Key Findings :

Hydrolysis and Metabolic Pathways

The galactose moiety undergoes enzymatic cleavage under specific conditions:

Table 3: Stability of this compound

| Condition | Half-Life (h) | Major Product | Source |

|---|---|---|---|

| β-Galactosidase (pH 7.4) | 0.5 | Digitoxigenin + Galactose | |

| Acidic Hydrolysis (1M HCl) | 2.3 | Aglycone + Galactose |

-

Mechanism : β-Galactosidase hydrolyzes the β-1,4-glycosidic bond via a retaining mechanism involving Glu and Tyr residues .

-

Implications : Rapid hydrolysis in the gut limits oral bioavailability, necessitating prodrug strategies .

Structural Modifications and Activity

Modifications to the galactose moiety alter pharmacological properties:

Figure 1: Impact of Galactose Substituents on Activity

Eigenschaften

CAS-Nummer |

33275-60-4 |

|---|---|

Molekularformel |

C29H44O9 |

Molekulargewicht |

536.7 g/mol |

IUPAC-Name |

3-[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C29H44O9/c1-27-8-5-17(37-26-25(34)24(33)23(32)21(13-30)38-26)12-16(27)3-4-20-19(27)6-9-28(2)18(7-10-29(20,28)35)15-11-22(31)36-14-15/h11,16-21,23-26,30,32-35H,3-10,12-14H2,1-2H3/t16-,17+,18-,19+,20-,21-,23+,24+,25-,26-,27+,28-,29?/m1/s1 |

InChI-Schlüssel |

CMHWMOGWFZWDMR-GCRVBMKPSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)O |

Isomerische SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O |

Kanonische SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)O |

Synonyme |

digitoxigenin-beta-D-galactose digitoxigenin-galactose |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.